4-Amino-2,6-dichloro-5-fluoronicotinic Acid

Catalog No.
S14238931
CAS No.
M.F
C6H3Cl2FN2O2
M. Wt
225.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,6-dichloro-5-fluoronicotinic Acid

Product Name

4-Amino-2,6-dichloro-5-fluoronicotinic Acid

IUPAC Name

4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3Cl2FN2O2

Molecular Weight

225.00 g/mol

InChI

InChI=1S/C6H3Cl2FN2O2/c7-4-1(6(12)13)3(10)2(9)5(8)11-4/h(H2,10,11)(H,12,13)

InChI Key

YITKOJAYEYQWBY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)F)N)C(=O)O

4-Amino-2,6-dichloro-5-fluoronicotinic acid is a chemical compound characterized by its molecular formula C6H5Cl2FN2O2C_6H_5Cl_2FN_2O_2 and a molecular weight of approximately 209.99 g/mol. This compound is a derivative of nicotinic acid, featuring two chlorine atoms and one fluorine atom in its structure, which significantly influences its chemical properties and biological activities. The presence of the amino group enhances its potential as a pharmaceutical intermediate and in various biochemical applications .

The chemical reactivity of 4-amino-2,6-dichloro-5-fluoronicotinic acid primarily involves nucleophilic substitutions due to the electron-withdrawing effects of the chlorine and fluorine substituents. Common reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides by reacting with amines.
  • Reduction: The amino group can be further modified through reduction or acylation reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles .

4-Amino-2,6-dichloro-5-fluoronicotinic acid exhibits notable biological activities, particularly as an antibacterial agent. It serves as an intermediate in the synthesis of naphthyridine derivatives, which are known for their efficacy against various bacterial strains. Its structural features contribute to its ability to interact with biological targets, potentially inhibiting specific enzymes or pathways essential for bacterial survival . Additionally, studies suggest that it may have applications in cancer research due to its ability to modulate certain cellular pathways .

The synthesis of 4-amino-2,6-dichloro-5-fluoronicotinic acid can be achieved through several methods:

  • Direct Chlorination: Chlorination of 5-fluoronicotinic acid using chlorine gas or chlorinating agents under controlled conditions.
  • Nitration followed by Reduction: Nitration of 2,6-dichloro-5-fluoronicotinic acid followed by reduction to introduce the amino group.
  • Improved Synthetic Routes: Recent methods utilize phosphorus oxychloride and lithium reagents to enhance yield and reduce reaction steps, making the process more economical and efficient .

These methods highlight the versatility in synthesizing this compound while optimizing for yield and purity.

4-Amino-2,6-dichloro-5-fluoronicotinic acid finds applications primarily in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of antibacterial agents and other therapeutic compounds.
  • Biochemical Research: Used as a biochemical reagent for studying metabolic pathways and enzyme interactions.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens .

Research on the interactions of 4-amino-2,6-dichloro-5-fluoronicotinic acid with various biological systems has revealed its potential as a modulator of enzymatic activities. Interaction studies indicate that this compound can influence the activity of enzymes involved in bacterial metabolism, leading to increased efficacy against resistant strains. Additionally, preliminary studies suggest possible interactions with cellular receptors that could be explored further for therapeutic applications .

Several compounds share structural similarities with 4-amino-2,6-dichloro-5-fluoronicotinic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,6-Dichloro-5-fluoronicotinic acidC6H2Cl2FNO2C_6H_2Cl_2FNO_2Lacks amino group; used primarily as an antibiotic precursor .
4-Chloro-5-fluoronicotinic acidC6H4ClFNO2C_6H_4ClFNO_2Contains only one chlorine; different antibacterial spectrum .
2-Chloro-5-fluoronicotinic acidC6H4ClFNO2C_6H_4ClFNO_2Similar structure but different substitution pattern; varied biological activity .
Ethyl 4,6-dichloro-5-fluoronicotinateC8H8Cl2FNO2C_8H_8Cl_2FNO_2An ester form; used in similar applications but with distinct reactivity .

This table illustrates how variations in substituents affect the properties and potential applications of these compounds, emphasizing the unique position of 4-amino-2,6-dichloro-5-fluoronicotinic acid in medicinal chemistry and related fields.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

223.9555609 g/mol

Monoisotopic Mass

223.9555609 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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